molecular formula C16H15ClN6 B12220348 4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12220348
M. Wt: 326.78 g/mol
InChI Key: KNVRXYZVXVDLLE-UHFFFAOYSA-N
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Description

4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique structure and diverse chemical properties. This compound is notable for its hexaazatricyclic framework, which contributes to its stability and reactivity in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the hexaazatricyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals.

    Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is unique due to its hexaazatricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C16H15ClN6

Molecular Weight

326.78 g/mol

IUPAC Name

4-tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H15ClN6/c1-16(2,3)15-20-14-12-8-19-23(11-6-4-10(17)5-7-11)13(12)18-9-22(14)21-15/h4-9H,1-3H3

InChI Key

KNVRXYZVXVDLLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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